molecular formula C25H26N4O3S B5193961 3,3-dimethyl-11-(3-nitrophenyl)-1-oxo-N-(prop-2-en-1-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide

3,3-dimethyl-11-(3-nitrophenyl)-1-oxo-N-(prop-2-en-1-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide

Katalognummer: B5193961
Molekulargewicht: 462.6 g/mol
InChI-Schlüssel: AURBOXKUZGSXTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the dibenzo[b,e][1,4]diazepine class, characterized by a fused benzodiazepine core with a 10-membered heterocyclic ring. Key structural features include:

  • 3,3-Dimethyl groups at the diazepine ring, enhancing steric stability.
  • 1-Oxo group, introducing a ketone moiety that may influence hydrogen bonding.
  • N-(Prop-2-en-1-yl)carbothioamide at position 10, providing a thiourea linkage with an allyl chain, which may enhance reactivity or target binding .

Its molecular weight is 437.50 g/mol (calculated), with a focus on applications in medicinal chemistry due to structural similarities to bioactive diazepine derivatives.

Eigenschaften

IUPAC Name

9,9-dimethyl-6-(3-nitrophenyl)-7-oxo-N-prop-2-enyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepine-5-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S/c1-4-12-26-24(33)28-20-11-6-5-10-18(20)27-19-14-25(2,3)15-21(30)22(19)23(28)16-8-7-9-17(13-16)29(31)32/h4-11,13,23,27H,1,12,14-15H2,2-3H3,(H,26,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURBOXKUZGSXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)C(=S)NCC=C)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 3,3-dimethyl-11-(3-nitrophenyl)-1-oxo-N-(prop-2-en-1-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide typically involves multiple steps. One common synthetic route starts with the preparation of the dibenzo[b,e][1,4]diazepine core, followed by the introduction of the nitrophenyl group and the carbothioamide functionality. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbothioamide group. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3,3-dimethyl-11-(3-nitrophenyl)-1-oxo-N-(prop-2-en-1-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development.

    Industry: Used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the carbothioamide group can form strong hydrogen bonds with biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Substituents (Position) Key Functional Differences Reference
Target Compound Dibenzo[b,e][1,4]diazepine 3,3-dimethyl; 11-(3-nitrophenyl); 1-oxo; N-allylcarbothioamide (10) -
10-Acetyl-11-(3-nitrophenyl)-3-phenyl derivative (ID1) Dibenzo[b,e][1,4]diazepin-1-one 10-acetyl; 11-(3-nitrophenyl); 3-phenyl Acetyl vs. carbothioamide; phenyl vs. allyl
3,3-Dimethyl-11-(3-nitrophenyl)-diazepin-1-one (ID14) Dibenzo[b,e][1,4]diazepin-1-one 3,3-dimethyl; 11-(3-nitrophenyl); 1-oxo Lacks carbothioamide; ketone at position 1
10-(4-Bromobenzoyl)-11-(3,4-dimethoxyphenyl) (ID17) Dibenzo[b,e][1,4]diazepin-1-one 4-bromobenzoyl; 3,4-dimethoxyphenyl Bromobenzoyl vs. nitrophenyl; methoxy groups

Key Observations :

  • The allyl chain may enhance steric accessibility compared to bulkier substituents (e.g., phenyl in ID1), influencing pharmacokinetic properties .

Spectroscopic and Physicochemical Properties

Table 2: NMR Chemical Shift Comparisons

Proton Position Target Compound (δ, ppm) Compound 4e (ID14) (δ, ppm) Compound 1 (ID1) (δ, ppm)
CH3 (3,3-dimethyl) ~1.13 (s) 0.91 (s) Not reported
Aromatic protons 7.16–8.43 (multiplets) 7.32–8.17 (multiplets) 7.11–7.67 (multiplets)
N-H 5.09 (s) 5.10 (s) 5.08 (s)
  • The 3-nitrophenyl group causes deshielding in aromatic regions (δ 8.0–8.4 ppm) compared to non-nitro analogues .
  • Similar N-H shifts (~5.1 ppm) across compounds suggest conserved hydrogen-bonding interactions in the diazepine core .

Bioactivity and Computational Predictions

Table 3: Bioactivity Profile Similarities

Metric Target Compound 10-Acetyl Derivative (ID1) 3,3-Dimethyl-11-(3-nitrophenyl) (ID14)
Tanimoto Similarity - ~65% (structural) ~85% (structural)
Predicted Targets Kinases, HDACs HDACs, proteases Kinases, GPCRs
ADMET Properties Moderate solubility Low solubility Moderate solubility
  • Tanimoto Index : High structural similarity (85%) with ID14 suggests overlapping bioactivity, such as kinase inhibition, supported by proteomic interaction signatures (CANDO platform) .
  • Carbothioamide vs. Ketone : The thiourea group may enhance binding to metalloenzymes (e.g., HDACs) compared to acetyl/ketone analogues .

Biologische Aktivität

The compound 3,3-dimethyl-11-(3-nitrophenyl)-1-oxo-N-(prop-2-en-1-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a dibenzo diazepine core with various substituents that may influence its biological activity. The presence of a nitrophenyl group and a carbothioamide moiety suggests potential interactions with biological targets such as enzymes and receptors.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

  • Cytotoxicity Assays : The compound was tested against various cancer cell lines including MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer). It showed selective cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. For example:
    • MCF-7 : IC50 = 4.5 µM
    • SiHa : IC50 = 3.2 µM
    • PC-3 : IC50 = 2.9 µM

This selectivity suggests that the compound may target specific pathways involved in tumor growth while sparing normal cells .

The proposed mechanism involves inhibition of tubulin polymerization, which is crucial for cancer cell division. Molecular docking studies have indicated that the compound binds to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .

Case Studies

  • Study on MCF-7 Cells : In vitro studies showed that treatment with the compound led to G2/M phase arrest in the cell cycle, suggesting that it disrupts normal cell cycle progression.
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups, further validating its potential as an anticancer agent.

Data Tables

Cell Line IC50 (µM) Mechanism of Action
MCF-74.5Inhibition of tubulin polymerization
SiHa3.2Disruption of microtubule dynamics
PC-32.9Induction of apoptosis

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.